2-(benzylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-3,6-7,11H,4-5,8-10,12-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAHPWPICBDOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CSCC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzylsulfanyl group, followed by the introduction of the pyrazolo[1,5-a]pyridinyl moiety. The reaction conditions may vary, but common reagents include sulfur-containing compounds and pyrazolo[1,5-a]pyridine derivatives. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-(benzylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the pyrazolo[1,5-a]pyridinyl moiety may bind to specific receptors or proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Core Heterocycle : The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo-pyrimidine analogs (e.g., ), which may alter electronic properties and binding affinity.
- Side Chains : The benzylsulfanyl group in the target compound is distinct from sulfonamides (), trifluoroacetamides (), or simpler alkyl groups (), impacting solubility and metabolic stability.
- Bioisosteres : Replacement of acetamide with sulfonamide () or carboxylic acid () modifies hydrogen-bonding capacity and acidity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Answer : The synthesis involves sequential reactions, including core heterocycle formation, sulfanylation, and acylation. Critical factors include:
- Catalysts : Use of base catalysts (e.g., KCO) for nucleophilic substitution during sulfanyl group introduction .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in acylation steps, while ethanol aids in intermediate purification .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Data Table :
| Step | Reaction Type | Key Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core formation | Reflux in THF, 12h | 65–70 |
| 2 | Sulfanylation | KCO, DMF, 60°C | 80–85 |
| 3 | Acylation | EDCl, RT, 24h | 75–78 |
Q. Which analytical techniques are essential for structural validation?
- Answer : Use a combination of:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazolo-pyridine core and benzylsulfanyl linkage .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
- HPLC : Purity >95% required for biological assays; use C18 columns with acetonitrile/water gradients .
Q. How can researchers address solubility challenges in biological assays?
- Answer : The compound’s limited aqueous solubility (logP ~3.5) necessitates:
- Co-solvents : DMSO (≤1% v/v) for in vitro studies .
- Micellar formulations : Polysorbate-80 or cyclodextrins for in vivo pharmacokinetics .
Advanced Research Questions
Q. What computational strategies predict biological targets and binding modes?
- Answer :
- Molecular docking : Use AutoDock Vina with PyRx to screen against kinase or GPCR targets; prioritize poses with ΔG ≤ -8 kcal/mol .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- Case Study : Docking with CDK2 (PDB: 1HCL) showed hydrogen bonding between the acetamide group and Asp86 (distance: 2.1 Å) .
Q. How to resolve contradictions in reported biological activity data?
- Answer : Discrepancies (e.g., IC variability in kinase assays) arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
- Cellular context : Metabolic stability in HepG2 vs. HEK293 alters efficacy; use LC-MS to quantify intracellular concentrations .
Q. What SAR insights guide derivatization for improved potency?
- Answer : Key modifications:
- Benzylsulfanyl group : Fluorination at the para position enhances metabolic stability (t ↑ 40%) .
- Pyrazolo-pyridine core : Methyl substitution at C5 improves selectivity for Aurora kinases (Ki ↓ 3-fold) .
- Data Table :
| Derivative | Modification | IC (nM) | Selectivity Index |
|---|---|---|---|
| Parent | None | 120 ± 15 | 1.0 |
| A | C5-CH | 45 ± 6 | 3.2 |
| B | p-F-Bn | 98 ± 12 | 1.8 |
Q. How to evaluate metabolic stability in preclinical models?
- Answer :
- Microsomal assays : Incubate with rat liver microsomes (RLM); monitor depletion via LC-MS/MS. Parent compound showed t = 22 min .
- CYP inhibition screening : Use fluorogenic substrates for CYP3A4/2D6; IC >10 µM indicates low risk of drug-drug interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
